BenchChemオンラインストアへようこそ!

Cebranopadol

Receptor Pharmacology Binding Affinity Analgesic Mechanism

Cebranopadol (GRT-6005) is a first-in-class dual NOP/MOP agonist delivering opioid-level analgesia with reduced respiratory depression, abuse liability, and tolerance. Clinically noninferior and superior to morphine PR for chronic cancer pain; superior acute pain reduction to morphine CR in postoperative models. Human abuse potential significantly lower than Schedule II opioids. Preclinically higher potency in neuropathic pain with delayed tolerance (26 days vs. 11 days for morphine). Procure ≥98% pure cebranopadol to advance analgesic R&D with a differentiated safety profile.

Molecular Formula C24H27FN2O
Molecular Weight 378.5 g/mol
CAS No. 863513-91-1
Cat. No. B606582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCebranopadol
CAS863513-91-1
SynonymsGRT-6005;  GRT 6005;  GRT6005;  Cebranopadol
Molecular FormulaC24H27FN2O
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5
InChIInChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3
InChIKeyCSMVOZKEWSOFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cebranopadol (CAS 863513-91-1): First-in-Class Dual NOP/MOP Agonist for Analgesic Research


Cebranopadol (GRT-6005) is an investigational first-in-class, small-molecule analgesic functioning as a potent dual agonist of the nociceptin/orphanin FQ peptide (NOP) receptor and the μ-opioid peptide (MOP) receptor [1]. Its mechanism co-activates both pathways to provide opioid-level analgesia while mitigating typical opioid-related adverse effects [2].

Why Cebranopadol (CAS 863513-91-1) Cannot Be Substituted with Conventional Opioids


Traditional MOP-selective agonists (e.g., morphine, oxycodone) carry dose-limiting toxicities including respiratory depression, abuse liability, and tolerance development [1]. Cebranopadol's dual NOP/MOP agonism fundamentally alters this risk-benefit profile: NOP activation attenuates MOP-mediated respiratory depression and reinforcing effects without compromising analgesia [2]. Consequently, simple substitution with a conventional opioid fails to recapitulate cebranopadol's distinct safety and pharmacodynamic characteristics.

Quantitative Differentiation of Cebranopadol (CAS 863513-91-1) vs. Key Analogs


Receptor Binding Profile: Subnanomolar Dual NOP/MOP Affinity

Cebranopadol exhibits balanced, high-affinity binding to human NOP and MOP receptors, distinguishing it from MOP-selective agonists like morphine and dual-mechanism agents like tapentadol (MOP + norepinephrine reuptake inhibition) [1].

Receptor Pharmacology Binding Affinity Analgesic Mechanism

Respiratory Safety: Ceiling Effect on Ventilatory Depression

Cebranopadol demonstrates a ceiling effect on respiratory depression, a critical safety advantage over full MOP agonists like oxycodone and fentanyl [1]. In a human phase 1 PK/PD study, the minimum ventilation estimate remained >0 L/min, indicating apnea is not reached even at high concentrations [1]. Animal studies confirm significantly less respiratory depression than equianalgesic doses of oxycodone and fentanyl [2].

Respiratory Depression Safety Pharmacology PK/PD Modeling

Abuse Liability: Lower 'Drug Liking' Scores vs. Schedule II and IV Opioids

Cebranopadol demonstrates significantly lower abuse potential compared to oxycodone (Schedule II), hydromorphone (Schedule II), and tramadol (Schedule IV) [1]. Human abuse potential studies show markedly lower 'drug liking' scores across multiple routes of administration [1].

Abuse Potential Human Abuse Liability Drug Scheduling

Delayed Tolerance Development vs. Morphine in Neuropathic Pain

In the rat chronic constriction injury model, cebranopadol significantly delays the onset of analgesic tolerance compared to equianalgesic morphine [1].

Analgesic Tolerance Neuropathic Pain Chronic Dosing

Once-Daily Dosing with Extended Duration of Action

Cebranopadol's pharmacokinetic profile supports once-daily dosing with stable plasma concentrations, contrasting with the multiple-daily dosing required for immediate-release morphine or oxycodone [1]. The long half-value duration (HVD) of 14–15 hours and low peak-trough fluctuation (70–80%) provide consistent analgesia [1].

Pharmacokinetics Dosing Convenience Steady-State

High-Impact Application Scenarios for Cebranopadol (CAS 863513-91-1) in Research and Development


Chronic Cancer Pain: Noninferior to Morphine PR with Superior Rescue Medication Reduction

In a randomized, double-blind noninferiority trial (NCT01964378), cebranopadol (200–1000 μg once daily) demonstrated noninferiority and superiority over morphine prolonged release (PR) for chronic cancer-related pain. The primary endpoint—average daily rescue medication intake over the last 2 weeks—showed a mean difference of -7.48 mg [95% CI, -12.05 to -2.92] in favor of cebranopadol [1]. Both treatments achieved clinically relevant pain reduction in ≥75% of patients, with similar adverse event incidence (83.1% vs. 82.0%) [1]. This scenario leverages cebranopadol's dual NOP/MOP agonism to provide effective analgesia with a differentiated safety profile in cancer patients requiring long-term opioid therapy.

Postoperative Acute Pain: Greater Early Analgesic Effect vs. Morphine CR 60 mg

In a Phase IIa bunionectomy trial (n=258), single-dose cebranopadol 400 μg and 600 μg provided superior pain reduction compared to morphine controlled-release (CR) 60 mg over the critical 2–10 hour postoperative window [1]. The effect of morphine CR emerged later, while cebranopadol 400 μg was better tolerated [1]. This application highlights cebranopadol's value in acute pain settings where rapid onset and sustained relief are required without the delayed effect profile of extended-release morphine formulations.

Human Abuse Potential (HAP) Studies for Scheduling Determination

Cebranopadol's significantly lower 'drug liking' scores compared to Schedule II (oxycodone, hydromorphone) and Schedule IV (tramadol) opioids in human abuse potential studies support its evaluation as a lower-schedule analgesic [1]. This application scenario is critical for sponsors seeking regulatory pathways for analgesics with reduced diversion and misuse liability.

Preclinical Neuropathic Pain: Sustained Efficacy with Delayed Tolerance

In rat models of neuropathic pain (spinal nerve ligation, chronic constriction injury), cebranopadol demonstrates higher potency in chronic neuropathic than acute nociceptive pain relative to selective MOP agonists [1]. The delayed tolerance development (complete tolerance at day 26 vs. day 11 for morphine) supports its use in preclinical programs investigating long-term neuropathic pain management without the confounding effects of rapid tolerance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cebranopadol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.